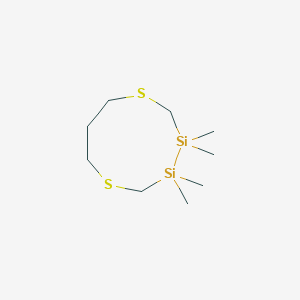
3,3,4,4-Tetramethyl-1,6,3,4-dithiadisilonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,4,4-Tetramethyl-1,6,3,4-dithiadisilonane: is an organosilicon compound characterized by the presence of silicon and sulfur atoms within its molecular structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-Tetramethyl-1,6,3,4-dithiadisilonane typically involves the reaction of tetramethyldisilane with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors may be employed to achieve consistent product quality.
化学反应分析
Types of Reactions: 3,3,4,4-Tetramethyl-1,6,3,4-dithiadisilonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The silicon atoms in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or alcohols can be employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
科学研究应用
3,3,4,4-Tetramethyl-1,6,3,4-dithiadisilonane has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds. It is also employed in studying reaction mechanisms involving silicon and sulfur.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 3,3,4,4-Tetramethyl-1,6,3,4-dithiadisilonane involves its interaction with various molecular targets. The silicon and sulfur atoms in the compound can form bonds with other elements, facilitating various chemical transformations. The pathways involved depend on the specific reactions and conditions employed.
相似化合物的比较
3,3,6,6-Tetramethyl-1,4-dioxane-2,5-dione: A compound with similar structural features but different reactivity due to the presence of oxygen atoms.
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Another organosilicon compound with distinct properties and applications.
Uniqueness: 3,3,4,4-Tetramethyl-1,6,3,4-dithiadisilonane is unique due to the presence of both silicon and sulfur atoms, which impart distinct chemical properties. Its ability to undergo various reactions and form stable products makes it valuable in multiple scientific and industrial applications.
属性
CAS 编号 |
914096-99-4 |
|---|---|
分子式 |
C9H22S2Si2 |
分子量 |
250.6 g/mol |
IUPAC 名称 |
3,3,4,4-tetramethyl-1,6,3,4-dithiadisilonane |
InChI |
InChI=1S/C9H22S2Si2/c1-12(2)8-10-6-5-7-11-9-13(12,3)4/h5-9H2,1-4H3 |
InChI 键 |
VRDJQEJFPPSXSO-UHFFFAOYSA-N |
规范 SMILES |
C[Si]1(CSCCCSC[Si]1(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


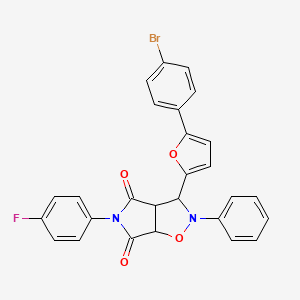
![6,6'-Bis(bromomethyl)-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine](/img/structure/B12618875.png)
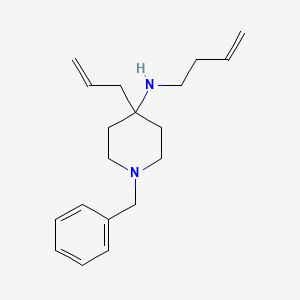
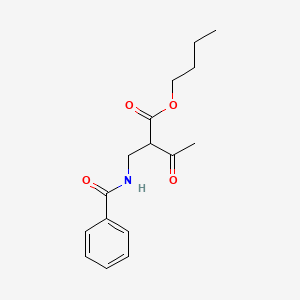
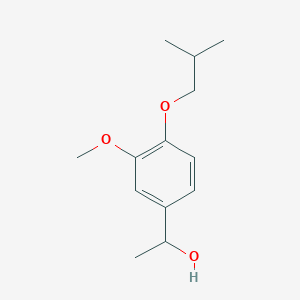
![3-[6-(Azetidine-1-carbonyl)-4-hydroxy-1,2-dimethyl-1H-benzimidazol-5-yl]-1-(2-methylphenyl)propan-1-one](/img/structure/B12618906.png)
![8-Azabicyclo[3.2.1]octane,8-[bis(2-chlorophenyl)methyl]-3-(2-pyridinyl)-,(3-exo)-](/img/structure/B12618915.png)
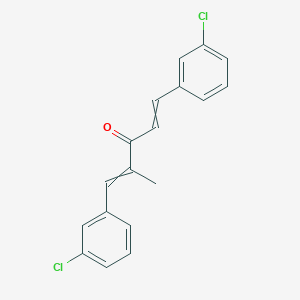
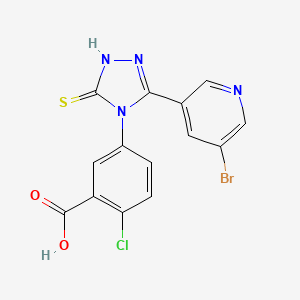
![1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12618939.png)
![1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B12618940.png)
![1,1'-[(2,5-Difluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-difluorobenzene)](/img/structure/B12618942.png)
![4-[3-Methoxy-4-(3-methylbutoxy)phenyl]but-3-en-2-one](/img/structure/B12618949.png)
![4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one](/img/structure/B12618952.png)
